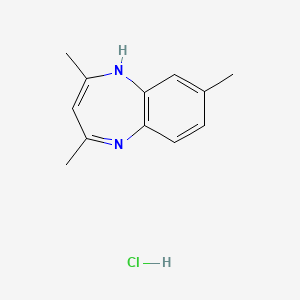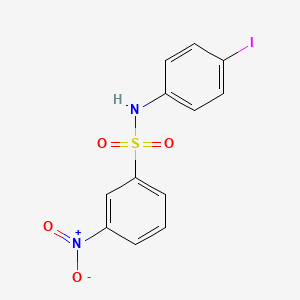![molecular formula C17H19N3O2 B5233960 2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233960.png)
2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and materials science. This compound is a pyrazolopyrimidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its broad range of biological activities, which makes it a promising candidate for drug development. Furthermore, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to explore its potential applications in the treatment of other inflammatory diseases, such as psoriasis and inflammatory bowel disease. Another direction is to investigate its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, future studies could focus on improving the solubility and bioavailability of this compound, in order to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 5-propyl-3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with paraformaldehyde and sodium methoxide to yield the final compound. This method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has also exhibited antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has shown antiviral activity against herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-7-13-10-15(21)20-17(18-13)16(14(19-20)11-22-2)12-8-5-4-6-9-12/h4-6,8-10,19H,3,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKISIIREQIXAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)
methyl]phosphonate](/img/structure/B5233900.png)


![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)

acetate](/img/structure/B5233940.png)
![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5233989.png)